molecular formula C16H16N6O2 B2778483 5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide CAS No. 1797860-30-0

5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide

Cat. No. B2778483
CAS RN: 1797860-30-0
M. Wt: 324.344
InChI Key: FSDSNLGXBAMTHA-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a pyrazole ring, a pyrimidine ring, and an isoxazole ring .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps. For instance, a common reagent for the preparation of pyrazolato ligated complexes is 3,5-Dimethylpyrazole . The reaction mixture after cooling was poured into ice water, formed solid was filtrated, and recrystallized from toluene to afford the compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, interactions between each inhibitor and amino acid residues in FABP4 were identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the total interfragment interaction energies of FABP4 and each inhibitor correlated with the ranking of the K i value for the four inhibitors .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel pyrazolopyrimidine derivatives have been synthesized, with some demonstrating significant anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of such compounds in the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Anticancer Properties

  • Isoxazoline and isoxazole derivatives of N-substituted pyrazolopyrimidinones have been synthesized, exhibiting promising antimicrobial and anticancer activities. This underscores the versatility of these compounds in pharmaceutical research (Rahmouni et al., 2014).

Heterocyclic Synthesis

  • Research on the heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides has revealed multiple possible directions, suggesting a rich area for the development of novel heterocyclic compounds with potential biological activities (Rudenko et al., 2011).

Insecticidal and Antibacterial Potential

  • Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have shown insecticidal and antibacterial potential, indicating their usefulness in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Antitumor Activity and Molecular Docking

  • Novel pyrimidiopyrazole derivatives have been synthesized and displayed outstanding antitumor activity against HepG2 cell line, with molecular docking studies offering insights into their mechanism of action (Fahim et al., 2019).

Safety and Hazards

This compound belongs to the class of organic compounds known as benzyl cyanides. These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .

properties

IUPAC Name

5-cyclopropyl-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-9-5-10(2)22(20-9)15-7-14(17-8-18-15)19-16(23)12-6-13(24-21-12)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSNLGXBAMTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NOC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide

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